molecular formula C5H5ClN4O2 B1236903 3,5-Diamino-6-chloropyrazine-2-carboxylic acid CAS No. 4878-36-8

3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Cat. No.: B1236903
CAS No.: 4878-36-8
M. Wt: 188.57 g/mol
InChI Key: OCSQJDAUOOHJEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diamino-6-chloropyrazine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of amino acids with chloropyrazine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-6-chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce various substituted pyrazine compounds .

Scientific Research Applications

3,5-Diamino-6-chloropyrazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-diamino-6-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylic acid groups enable it to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can influence the compound’s biological activity and its role as an impurity in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diamino-6-chloropyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual amino groups and carboxylic acid functionality make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,5-diamino-6-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSQJDAUOOHJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197604
Record name 3,5-Diamino-6-chloro-pyrazine acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4878-36-8
Record name 3,5-Diamino-6-chloro-pyrazine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004878368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diamino-6-chloro-pyrazine acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4878-36-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A mixture of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (100 g; 494 mmol), methanol (1 l) and NaOH (6 mol/l in water; 240 mL; 1.44 mol) is refluxed for 3 h. The mixture is allowed to cool to r.t. and then neutralized by addition of hydrochloric acid (6 mol/l in water; approx. 240 mL). Water (200 mL) is added. The precipitate formed is filtered off with suction, washed with water and dried at 60° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl-3,5-diamino-6-chloropyrazine-2-carboxylate (8.5 g, 41.9 mmol) is dissolved in dioxane (200 mL), sodium hydroxide (1 M in water, 125 mL, 125 mmol) added and the mixture stirred overnight at room temperature. The reaction mixture is acidified to pH 5 with 4 M hydrochloric acid and concentrated to one third of the initial volume. The resulting solid is collected by filtration, washed with water and dried under vacuum at 50° C. Yield: 7.4 g
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl 3,5-diamino-6-chloropyrazine-2-carbamate (5 g, 0.025 mols) in 2:1 THF/MeOH (90 mL) was added 1M LiOH (62 mL, 0.062 mols). After the reaction was stirred at r.t. 72 hrs, 1N HCl (62 mL, 0.062 mols) was added. The reaction was filtered and washed with water (3×10 mL) to give 3,5-diamino-6-chloropyrazine-2-carboxylic acid as white solid 4.3 g (93% yield). LCMS (m/z): 189.1 (MH+); LC Rt=1.05 min.
Name
methyl 3,5-diamino-6-chloropyrazine-2-carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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